4-Pyrrol-1-yl-methyl-pyridine
Description
4-Pyrrol-1-yl-methyl-pyridine is a heterocyclic organic compound featuring a pyridine ring substituted at the 4-position with a pyrrol-1-yl-methyl group. This structure combines the aromatic and basic properties of pyridine with the electron-rich, five-membered pyrrole ring.
Properties
Molecular Formula |
C10H10N2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-methyl-4-pyrrol-1-ylpyridine |
InChI |
InChI=1S/C10H10N2/c1-9-8-10(4-5-11-9)12-6-2-3-7-12/h2-8H,1H3 |
InChI Key |
XKVPIXHOPCPNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)N2C=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Sensing Applications
Anion Sensing : Recent studies have demonstrated that 4-(pyrrol-1-yl)pyridine acts as a supramolecular chemodosimeter for detecting nitrite ions in aqueous solutions. The compound undergoes a significant color change from yellow to pink upon the addition of nitrite, which can be observed with the naked eye. This colorimetric response is attributed to a bathochromic shift in the UV-visible spectrum, indicating high sensitivity and selectivity towards nitrite ions compared to other anions such as sulfite and chloride .
Detection Mechanism : The detection mechanism involves the formation of a complex between the nitrite ions and the pyridine nitrogen, leading to changes in electronic transitions that are observable spectroscopically. The limit of detection for nitrite was established through titration experiments, showcasing the compound's utility in environmental monitoring and food safety applications .
Medicinal Chemistry Applications
4-Pyrrol-1-yl-methyl-pyridine derivatives have shown promising results in medicinal chemistry, particularly in the development of new therapeutic agents. The structural framework of this compound allows for various modifications that can enhance biological activity.
Anticancer Activity : A series of studies have evaluated the cytotoxic effects of pyridine derivatives against various cancer cell lines. For instance, compounds derived from 4-(pyrrol-1-yl)pyridine exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cells. This selectivity suggests potential for developing targeted cancer therapies .
Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities. For example, pyrrolo[3,4-c]pyridine derivatives were found to inhibit the growth of Staphylococcus aureus and Candida albicans, indicating their potential use as antimicrobial agents .
The biological activity of 4-pyrrol-1-yl-methyl-pyridine has been extensively studied, revealing a range of pharmacological effects:
- Analgesic and Anti-inflammatory Effects : Compounds based on this scaffold have been investigated for their analgesic properties, showing efficacy in pain relief models. Additionally, anti-inflammatory activities suggest potential applications in treating inflammatory diseases .
- Antidiabetic Effects : Some studies indicate that derivatives can enhance insulin sensitivity and reduce blood glucose levels, positioning them as candidates for diabetes management therapies .
Summary of Findings
The following table summarizes key applications and findings related to 4-Pyrrol-1-yl-methyl-pyridine:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Pyrrol-1-yl-methyl-pyridine with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities. Key analogs include substituted pyridines, piperidine-containing pyrimidines, and dopamine receptor antagonists.
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Physicochemical Properties Electron-Withdrawing Groups (e.g., Cl, NO₂): Chloro and nitro substituents in analogs (e.g., ) increase molecular weight (466–545 g/mol) and melting points (268–287°C) due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) . In contrast, 4-Pyrrol-1-yl-methyl-pyridine’s pyrrole substituent, being electron-rich, may lower melting points compared to halogenated analogs. Bulkier Groups (e.g., Piperidinyl vs.
Biological Activity Dopamine Receptor Binding: L 745,870, a pyrrolopyridine derivative, demonstrates high selectivity for D4 receptors (Ki = 2.5 nM) compared to D2/D3 receptors, highlighting the importance of substituent positioning and heterocyclic architecture . 4-Pyrrol-1-yl-methyl-pyridine’s pyrrole group may similarly enhance interactions with aromatic residues in receptor pockets. Antimicrobial Potential: Chlorophenyl-substituted pyridines () show moderate antimicrobial activity, suggesting that 4-Pyrrol-1-yl-methyl-pyridine could be modified with bioactive groups for similar applications .
Synthetic Strategies Pyrrolidine/pyrrole-substituted pyridines are often synthesized via cross-coupling reactions (e.g., Buchwald-Hartwig amination) or condensation of enaminones with heterocyclic amines, as seen in .
Table 2: Spectroscopic Data Comparison
Q & A
Q. What are the optimal synthetic routes for 4-Pyrrol-1-yl-methyl-pyridine, and how can reaction conditions be systematically optimized?
Synthesis typically involves coupling pyrrole and pyridine derivatives via nucleophilic substitution or cross-coupling reactions. For example, analogous heterocyclic syntheses employ xylene reflux with chloranil as an oxidizing agent, followed by alkaline workup (5% NaOH) and recrystallization from methanol . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature : Reflux at 80–120°C for 25–30 hours ensures completion.
- Catalyst : Palladium-based catalysts improve yields in cross-coupling steps. Systematic optimization via Design of Experiments (DoE) can identify critical factors like molar ratios and reaction time.
Q. What purification techniques are effective for isolating high-purity 4-Pyrrol-1-yl-methyl-pyridine?
- Recrystallization : Methanol or ethanol removes polar impurities, achieving >95% purity .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves non-polar byproducts.
- Validation : HPLC (≥99% peak area), ¹H/¹³C NMR (absence of extraneous peaks), and elemental analysis confirm purity.
Q. Which spectroscopic and crystallographic methods confirm the molecular structure of 4-Pyrrol-1-yl-methyl-pyridine?
- X-ray crystallography : SHELXL refines bond lengths (±0.01 Å) and angles (±0.1°), validated via PLATON checks for symmetry or disorder .
- NMR : Assign pyrrole α-H (δ 6.5–7.2 ppm) and pyridine protons (δ 8.0–8.5 ppm).
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
Advanced Research Questions
Q. How can researchers address crystallographic disorder or twinning in 4-Pyrrol-1-yl-methyl-pyridine crystals?
Advanced refinement in SHELXL includes:
- Twinning : Apply
TWIN/BASFcommands for matrix correction. - Disorder : Use
PART/SUMPrestraints for split moieties. - Validation : Ensure R1/wR2 convergence (<5%) and ADDSYM analysis to detect higher symmetry .
Q. What methodologies resolve discrepancies between computational predictions (e.g., DFT) and experimental structural data?
- DFT vs. crystallography : Compare B3LYP/6-311+G(d,p)-optimized geometries with experimental bond lengths/angles. Deviations >3σ suggest packing effects .
- Hirshfeld surfaces : Analyze intermolecular interactions (e.g., C–H⋯π) influencing conformations.
- GIAO-DFT : Cross-validate NMR chemical shifts (e.g., pyridine ring protons).
Q. How can reaction mechanisms for synthesizing 4-Pyrrol-1-yl-methyl-pyridine derivatives be experimentally validated?
- Isotopic labeling : Track ¹³C/²H incorporation via LC-MS.
- Intermediate trapping : Quench aliquots at timed intervals to isolate proposed intermediates.
- Kinetic profiling : Use in situ FTIR to monitor reaction progress and transition states .
Safety and Stability
Q. What safety protocols are critical for handling 4-Pyrrol-1-yl-methyl-pyridine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
